molecular formula C21H17N3O3 B3457410 2-(2-methylphenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide

2-(2-methylphenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide

Cat. No.: B3457410
M. Wt: 359.4 g/mol
InChI Key: XPRYXDNMPGONQX-UHFFFAOYSA-N
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Description

2-(2-methylphenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as MPBA, and it belongs to the class of benzoxazole derivatives. MPBA has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects.

Mechanism of Action

The mechanism of action of MPBA is not fully understood. However, it has been proposed that MPBA exerts its biological effects by modulating various signaling pathways. For example, MPBA has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation. MPBA has also been found to inhibit the Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
MPBA has been found to exhibit a range of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. MPBA has also been found to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, MPBA has been found to scavenge free radicals and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using MPBA in lab experiments is its high purity and high yield synthesis method. Additionally, MPBA has been extensively studied for its biological activities, making it a well-characterized compound. However, one limitation of using MPBA in lab experiments is its potential toxicity at high concentrations. Therefore, it is important to carefully optimize the concentration of MPBA used in experiments.

Future Directions

There are several future directions for research on MPBA. One direction is to further elucidate the mechanism of action of MPBA. Additionally, more studies are needed to investigate the potential therapeutic applications of MPBA, particularly in the treatment of inflammatory diseases and cancer. Furthermore, it would be interesting to explore the potential synergistic effects of MPBA with other compounds or drugs. Finally, more studies are needed to investigate the safety and toxicity of MPBA in vivo.

Scientific Research Applications

MPBA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. MPBA has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. Additionally, MPBA has been found to exhibit anti-oxidant effects by scavenging free radicals and reducing oxidative stress.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c1-14-4-2-3-5-18(14)26-13-20(25)23-16-6-7-19-17(12-16)24-21(27-19)15-8-10-22-11-9-15/h2-12H,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRYXDNMPGONQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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